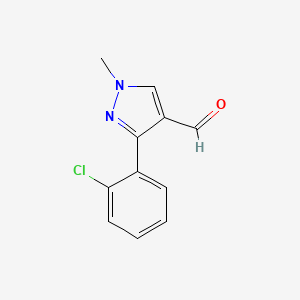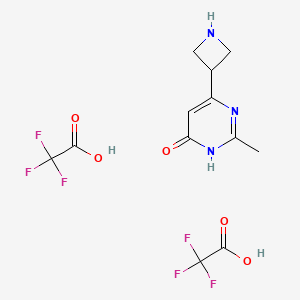
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate)
Vue d'ensemble
Description
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) is a chemical compound that belongs to the class of azetidines and pyrimidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity Pyrimidines are six-membered heterocycles containing nitrogen atoms at positions 1 and 3
Analyse Des Réactions Chimiques
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Addition: Addition reactions can occur at the double bonds present in the pyrimidine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: The compound may have potential as a pharmaceutical intermediate or in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the pyrimidine ring’s nitrogen atoms contribute to the compound’s reactivity and ability to interact with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Azetidin-3-yl-2-methylpyrimidin-4-ol bis(trifluoroacetate) can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring structure and exhibit similar reactivity due to ring strain.
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar reactivity due to the presence of nitrogen atoms in the ring.
Trifluoroacetate salts: These compounds share the trifluoroacetate functional group and exhibit similar properties due to the presence of trifluoroacetic acid.
Propriétés
IUPAC Name |
4-(azetidin-3-yl)-2-methyl-1H-pyrimidin-6-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2C2HF3O2/c1-5-10-7(2-8(12)11-5)6-3-9-4-6;2*3-2(4,5)1(6)7/h2,6,9H,3-4H2,1H3,(H,10,11,12);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIVNZHMUAJIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


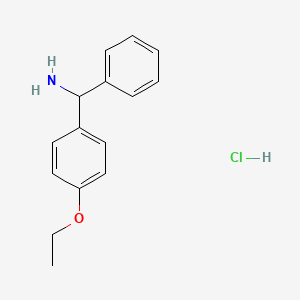
![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)
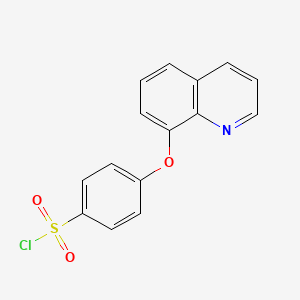
![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)



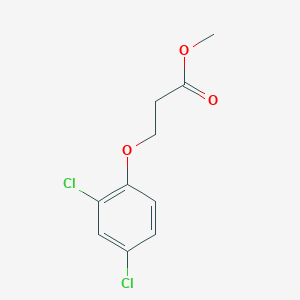


![Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B1416888.png)

![5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine](/img/structure/B1416892.png)
